Vascular endothelial growth factor A ()

Angiogenesis Receptor Pharmacology Computational Modeling

Vascular endothelial growth factor A (VEGF-A), also known as vascular permeability factor (VPF), is the founding member of the VEGF family and exists as multiple alternatively spliced isoforms including VEGF121, VEGF165, VEGF189, and VEGF206. As an active anti-parallel homodimer linked by disulfide bonds, VEGF-A functions as the primary mediator of both physiological and pathological angiogenesis, binding predominantly to VEGFR1 (Flt-1) and VEGFR2 (KDR/Flk-1) tyrosine kinase receptors.

Molecular Formula
Molecular Weight
Cat. No. B1575107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVascular endothelial growth factor A ()
SynonymsVascular endothelial growth factor A ()
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Vascular Endothelial Growth Factor A (VEGF-A) in Angiogenesis Research and Therapeutic Development: Core Molecular Characteristics


Vascular endothelial growth factor A (VEGF-A), also known as vascular permeability factor (VPF), is the founding member of the VEGF family and exists as multiple alternatively spliced isoforms including VEGF121, VEGF165, VEGF189, and VEGF206 [1]. As an active anti-parallel homodimer linked by disulfide bonds, VEGF-A functions as the primary mediator of both physiological and pathological angiogenesis, binding predominantly to VEGFR1 (Flt-1) and VEGFR2 (KDR/Flk-1) tyrosine kinase receptors [2]. While VEGFR2 is the major signaling receptor driving endothelial cell proliferation, migration, survival, and vascular permeability, VEGFR1 binds VEGF-A with approximately 10-fold higher affinity but exhibits substantially weaker kinase activity, functioning in part as a decoy receptor that modulates VEGF-A bioavailability [3]. The heparin-binding domains present in longer isoforms (VEGF165 and above) mediate extracellular matrix interactions that critically influence spatial localization, bioavailability, and downstream signaling duration relative to the freely diffusible VEGF121 isoform [4].

Why VEGF-A Cannot Be Interchanged with Other VEGF Family Members or Isoforms in Research and Therapeutic Contexts


VEGF-A exhibits fundamentally distinct receptor binding specificity, signaling kinetics, and functional outcomes compared to closely related family members and alternative splice variants. Unlike PlGF and VEGF-B which bind selectively only to VEGFR1, VEGF-A activates both VEGFR1 and VEGFR2, with VEGFR2 signaling being the principal driver of angiogenic responses [1]. Furthermore, VEGF-A isoforms demonstrate identical receptor binding at VEGFR2 cannot be assumed to produce equivalent biological outcomes: despite similar VEGFR2 binding affinities across isoforms [2], VEGF165 and VEGF121 program markedly different patterns of receptor endocytosis, intracellular trafficking, ubiquitylation, and terminal degradation that translate into distinct signal transduction profiles and cellular responses [3]. In vivo, these molecular differences manifest as divergent vascular phenotypes: VEGF121 primarily induces vasodilation and permeability of pre-existing vessels without sprouting angiogenesis, whereas VEGF165 promotes robust intratumoral neovascular bed formation, with corresponding differences in disease progression outcomes [4]. Consequently, substituting VEGF-A isoforms or related family members in experimental systems, therapeutic development, or quality control workflows introduces confounding variables that compromise reproducibility, data interpretability, and translational relevance.

VEGF-A Quantitative Differentiation Evidence: Comparative Receptor Binding, Signaling Kinetics, and Functional Outcomes Versus Isoforms and Family Members


VEGF-A Isoforms Exhibit 3,700-Fold Differential VEGFR1 Binding Affinity Despite Similar VEGFR2 Binding

Surface plasmon resonance (SPR) analysis reveals that VEGF-A165a binds VEGFR1 with a K_D of 1.0 pM, whereas VEGF-A121 binds the same receptor with a K_D of 3.7 nM—a difference of three orders of magnitude (3,700-fold) [1]. Critically, previous computational models incorrectly assumed all VEGF-A splice variants bind VEGFRs with identical affinity, leading to potentially erroneous predictions in disease modeling. This differential VEGFR1 affinity is particularly significant because VEGFR1 functions as a high-affinity decoy receptor that modulates VEGF-A bioavailability for VEGFR2 signaling. In contrast, all variants tested (VEGF111a, VEGF111b, VEGF121a, VEGF121b, VEGF155a, VEGF155b, VEGF165a, VEGF165b) exhibit similar affinity for VEGFR2 as determined by SPR [2], demonstrating that isoform selection must be explicitly considered when VEGFR1-mediated effects are relevant to the experimental question.

Angiogenesis Receptor Pharmacology Computational Modeling

VEGF-A165 Reduces Survival Time by 27% Relative to VEGF-A121 in In Vivo Tumor Model Despite Equivalent In Vitro Proliferative Potency

In a murine brain metastasis model using Mel57 human melanoma cells stably transfected with VEGF-A isoforms, mice carrying VEGF165-expressing tumors became moribund significantly earlier than those carrying VEGF121-expressing tumors (16 ± 4 days versus 22 ± 3 days), representing a 27% reduction in survival time [1]. This in vivo difference occurred despite all three isoforms (VEGF121, VEGF165, VEGF189) demonstrating similar potency to induce endothelial cell proliferation in vitro. The divergent outcomes correlate with distinct vascular phenotypes: VEGF121 expression did not result in sprouting angiogenesis but rather led to extensive vasodilation and increased permeability of pre-existing peritumoral vessels, whereas VEGF165 expression was associated with induction of an intratumoral neovascular bed [1]. These findings underscore that in vitro potency measurements alone cannot predict in vivo functional outcomes or disease progression.

Oncology Tumor Angiogenesis In Vivo Pharmacology

VEGF-A Isoforms Program Distinct VEGFR2 Endocytosis and Trafficking Patterns Despite Equivalent Receptor Binding Affinity

Using quantitative imaging and biochemical analyses, Fearnley et al. demonstrated for the first time that three VEGF-A isoforms (VEGF-A165, VEGF-A121, and VEGF-A145) promote distinct patterns of VEGFR2 endocytosis for delivery into early endosomes, despite binding the same receptor with similar affinity [1]. This differential VEGFR2 endocytosis and trafficking is directly linked to VEGF-A isoform-specific signal transduction events. Furthermore, disruption of clathrin-dependent endocytosis blocked VEGF-A isoform-specific VEGFR2 activation and signal transduction, and caused substantial depletion in membrane-bound VEGFR1 and VEGFR2 levels. Critically, the isoforms promoted differential patterns of VEGFR2 ubiquitylation, proteolysis, and terminal degradation [1]. These findings establish that receptor binding affinity alone is an insufficient predictor of downstream signaling outcomes; the intracellular fate of the ligand-receptor complex is programmed by isoform-specific structural features.

Receptor Trafficking Signal Transduction Endothelial Biology

VEGF-A Induces High-Permeability Fenestrated Vasculature Whereas FGF-2 Produces Non-Fenestrated Vessels with Minimal Leakage

In a systematic comparative study quantifying the structural and functional properties of growth factor-induced blood and lymphatic vessels, Cao et al. demonstrated that VEGF-A-induced blood vessels contained high numbers of endothelial fenestrations that mediated high permeability to the macromolecular tracer ferritin [1]. In direct contrast, FGF-2-induced blood vessels completely lacked vascular fenestrations and showed only little leakage of ferritin. VEGF-C produced an intermediate phenotype, with endothelial fenestrations present only on blood capillaries that mediated a medium level of ferritin leakage into the perivascular space. No endothelial fenestrations were found in lymphatic vessels induced by any of the three growth factors [1]. This differential vascular architecture translates into fundamentally distinct functional properties regarding vessel leakiness and macromolecular extravasation.

Vascular Biology Permeability Angiogenesis

VEGF-A Exhibits Stronger Chemotactic Effect on Endothelial Progenitor Cells Than PlGF Due to Dual VEGFR1/VEGFR2 Activation

In a comparative analysis of EPC migratory capacity toward angiogenic factor gradients, VEGF-A demonstrated the most potent stimulatory effect on CD133+ endothelial progenitor cells compared to PlGF and fMLP (formylated MetLeuPhe) across all study groups, including healthy controls and patients with acute myocardial infarction or stable coronary artery disease [1]. This superior chemotactic potency is mechanistically attributed to VEGF-A's ability to activate both VEGFR-1 and VEGFR-2, whereas PlGF signals exclusively through VEGFR-1 without engaging VEGFR-2. The findings indicate that VEGFR-2 activation is a critical determinant of EPC chemotaxis efficiency, explaining why PlGF alone cannot recapitulate VEGF-A's full chemotactic activity on this therapeutically relevant cell population [1].

Stem Cell Biology Endothelial Progenitor Cells Chemotaxis

VEGF-A Dissociates 25-Fold Faster from VEGFR2 Than from VEGFR1, Dictating Receptor-Specific Signaling Kinetics

Surface plasmon resonance (SPR) analysis of VEGF-A binding kinetics reveals that VEGF-A dissociates 25-times faster from its major signaling receptor VEGFR2 than from the high-affinity decoy receptor VEGFR1 [1]. This kinetic asymmetry—faster off-rate from VEGFR2 versus prolonged residence on VEGFR1—has profound implications for signal duration and downstream pathway activation. The 25-fold difference in dissociation kinetics, combined with VEGFR1's approximately 10-fold higher binding affinity relative to VEGFR2 [2], establishes VEGFR1 as an effective molecular sink that sequesters VEGF-A and modulates its availability for VEGFR2-mediated signaling. This kinetic relationship is fundamental to understanding VEGF-A's dose-response characteristics and the temporal dynamics of angiogenic signaling.

Receptor Kinetics Surface Plasmon Resonance Signaling Dynamics

VEGF-A Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation Evidence


Computational Modeling of VEGF Signaling Networks Requiring Isoform-Specific Kinetic Parameters

Based on the 3,700-fold differential VEGFR1 binding affinity between VEGF-A165a (K_D = 1.0 pM) and VEGF-A121 (K_D = 3.7 nM) [1], computational biologists and systems pharmacologists should select isoform-specific kinetic constants when modeling VEGF signaling networks. Models assuming uniform receptor binding across isoforms will produce erroneous predictions in contexts where VEGFR1-mediated ligand sequestration is physiologically relevant. This is particularly critical for simulations of pathological angiogenesis, peripheral artery disease, or anti-VEGF therapeutic response prediction where VEGFR1 decoy function modulates VEGF-A bioavailability for VEGFR2 signaling.

In Vivo Tumor Angiogenesis Studies Requiring Aggressive Neovascularization Phenotypes

Investigators studying tumor angiogenesis, metastasis, or evaluating anti-angiogenic therapeutics should select VEGF-A165 rather than VEGF-A121 for in vivo models. Direct comparative evidence demonstrates that VEGF165 induces intratumoral neovascular bed formation and reduces survival time by 27% (16 ± 4 days versus 22 ± 3 days) relative to VEGF121, which primarily produces vasodilation and permeability without sprouting angiogenesis [2]. This phenotypic divergence means isoform selection directly impacts disease progression endpoints and therapeutic efficacy readouts.

Endothelial Cell Signaling Studies Investigating Post-Endocytic Receptor Trafficking and Degradation

Researchers examining VEGFR2 trafficking, ubiquitylation, or receptor degradation should utilize VEGF-A165 rather than VEGF-A121 or VEGF-A145 when the experimental objective involves clathrin-dependent endocytosis or isoform-specific signal transduction outcomes. Evidence demonstrates that despite similar VEGFR2 binding affinities, the three isoforms program distinct endocytic routing patterns to early endosomes and promote differential VEGFR2 ubiquitylation, proteolysis, and terminal degradation [3]. These isoform-specific intracellular fates cannot be predicted from receptor binding data alone and directly influence downstream signaling duration and strength.

Vascular Permeability and Drug Delivery Studies Requiring Fenestrated Endothelium

Investigators studying vascular permeability, macromolecular extravasation, or trans-endothelial drug delivery should select VEGF-A rather than FGF-2 or VEGF-C for experimental angiogenesis induction. Comparative ultrastructural analysis demonstrates that VEGF-A-induced blood vessels contain high numbers of endothelial fenestrations mediating high ferritin permeability, whereas FGF-2-induced vessels completely lack fenestrations and show minimal leakage [4]. This structural difference directly determines vessel leakiness and is critical when modeling tumor vasculature, retinal diseases, or other pathologies involving barrier dysfunction.

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